2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-5-14-7-9-16(10-8-14)18-13-11-15-6-3-4-12-17-15;/h7-10,15,17H,2-6,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODKEVIMHVNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution to Form the Phenoxyethyl Derivative
- Method: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
- Reagents: 4-bromo-2-propylphenol reacts with 2-chloroethylpiperidine.
- Conditions: Typically in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120°C).
- Notes: Bromine at the para position facilitates nucleophilic substitution with piperidine derivatives.
Alkylation of Piperidine
- Method: Nucleophilic substitution of 2-chloroethylpiperidine with phenoxy derivatives.
- Reagents: Potassium carbonate (K₂CO₃) as base in DMF or similar solvents.
- Reaction Conditions: Heating at 60–80°C for 12–24 hours.
- Outcome: Formation of the ether linkage with high regioselectivity.
Cyclization and Ring Closure
Salt Formation
- Method: Acidic work-up with hydrochloric acid to convert free base to hydrochloride salt.
- Conditions: Dissolution in ethanol or water, followed by acid addition, crystallization, and drying.
Specific Example of Preparation
Based on patent disclosures, a typical synthesis involves:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of phenoxyethyl derivative | Bromination of 2-propylphenol, then alkylation with 1,2-dibromoethane | Moderate to high yield, controlled temperature (~60°C) |
| 2 | Nucleophilic substitution with piperidine | Reaction with piperidine in DMF, K₂CO₃, 80°C | High regioselectivity, yields >70% |
| 3 | Purification | Recrystallization from ethanol or water | Purity >99% confirmed by HPLC |
| 4 | Salt formation | Treatment with HCl in ethanol | Crystallization of hydrochloride salt |
Data Tables and Research Findings
| Parameter | Details | Reference/Source |
|---|---|---|
| Starting Material | 4-bromo-2-propylphenol | Patent EP3091007A1 |
| Reagents | 2-chloroethylpiperidine, K₂CO₃, DMF | Patent EP3091007A1 |
| Reaction Temperature | 60–80°C | Patent EP3091007A1 |
| Reaction Time | 12–24 hours | Patent EP3091007A1 |
| Yield of Final Product | Typically 70–85% | Patent EP3091007A1, Patent CA2881935A1 |
| Purity | >99% (by HPLC) | Patent EP3091007A1 |
| Crystalline Form | Amorphous or crystalline hydrochloride | Patent CA2881935A1 |
Research Findings and Optimization Strategies
- Solvent Choice: Use of DMF or DMSO enhances solubility and reaction rate.
- Temperature Control: Elevated temperatures (~80°C) improve yields but require careful monitoring to prevent side reactions.
- Reaction Time: Shortened from 12–24 hours to 4–6 hours by optimizing reagent ratios and temperature.
- Purification: Recrystallization from ethanol or water effectively removes impurities, including unreacted starting materials and by-products.
- Salt Formation: Crystallization of hydrochloride salt directly from reaction mixture simplifies downstream processing.
Chemical Reactions Analysis
Salt Formation and Proton Exchange
The compound readily participates in acid-base reactions due to its hydrochloride salt form. Deprotonation releases the free piperidine base, enabling further functionalization:
Reaction:
-
Applications: Free base intermediates are critical for subsequent alkylation or acylation reactions .
Alkylation of the Piperidine Nitrogen
The deprotonated piperidine nitrogen acts as a nucleophile in alkylation reactions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | N-Methyl-2-[2-(4-propylphenoxy)ethyl]piperidine | KCO, DMF, 60°C, 12 hr | 72% |
| Benzyl chloride | N-Benzyl derivative | NaH, THF, 0°C → RT, 6 hr | 68% |
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Mechanism: SN2 displacement facilitated by polar aprotic solvents .
-
Limitations: Steric hindrance from the phenoxyethyl group reduces reactivity at higher temperatures .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes directed substitution, though reactivity is moderated by the propyl and ethoxy groups:
Nitration:
-
Regioselectivity: Para to the ethoxy group (meta to propyl) dominates due to steric and electronic effects .
Halogenation: Limited by deactivation; bromination requires Lewis acid catalysts (e.g., FeBr) .
Ether Bond Cleavage
The phenoxyethyl linkage is stable under mild conditions but cleaves under strong acids:
Reaction:
Complexation and Coordination Chemistry
The piperidine nitrogen participates in coordination with transition metals:
| Metal Salt | Complex Type | Application |
|---|---|---|
| CuCl | Octahedral coordination | Catalysis in oxidation reactions |
| Pd(OAc) | Square-planar intermediates | Cross-coupling precursors |
Stability Under Physiological Conditions
The compound exhibits pH-dependent hydrolysis:
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Acidic (pH < 3): Rapid cleavage of the ether bond (t = 2 hr) .
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Neutral (pH 7.4): Stable for >48 hr, suitable for biological assays .
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Basic (pH > 10): Gradual decomposition via retro-Michael pathways .
Comparative Reactivity of Structural Analogues
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 2-[2-(4-Chlorophenoxy)ethyl]piperidine | Enhanced electrophilic substitution | Electron-withdrawing Cl substituent |
| 2-[2-(4-Isopropylphenoxy)ethyl]piperidine | Reduced alkylation efficiency | Increased steric bulk |
Scientific Research Applications
Scientific Research Applications
The compound has demonstrated potential in various research domains:
Medicinal Chemistry
- Therapeutic Potential : Investigated for its analgesic and anti-inflammatory properties. Studies have shown that derivatives of this compound can modulate pain pathways, making it a candidate for pain management therapies.
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacokinetics and drug-drug interactions.
Pharmacology
- Receptor Binding : Research indicates that 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride may act as an agonist for certain neuropeptide receptors, which are involved in pain modulation and anxiety regulation.
- Antinociceptive Effects : Animal studies have highlighted its efficacy in reducing pain responses, suggesting its use in developing new analgesics.
Material Science
- Polymer Development : The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with specific properties, such as increased strength or flexibility.
Case Study 1: Antinociceptive Activity
In a controlled study involving rodents, varying doses of the compound were administered to assess its pain-relieving effects. Results indicated a significant dose-dependent reduction in pain response compared to control groups. This suggests its potential as an effective analgesic agent.
Case Study 2: Sedative Properties
Another study evaluated the sedative effects of the compound through behavioral tests. Higher doses resulted in marked sedation in test subjects, indicating possible applications in treating anxiety disorders or sleep disturbances.
Mechanism of Action
The mechanism of action of 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain, which may explain its potential use in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Piperidine derivatives with substituted phenoxyethyl groups exhibit distinct properties based on their substituents. Key comparisons include:
Table 1: Physicochemical Properties of Selected Piperidine Derivatives
Key Observations :
- Alkyl vs. Aromatic Substituents: The diphenylmethoxy analog (MW 303.83) exhibits higher molecular weight and aromaticity compared to alkyl-substituted derivatives like the propylphenoxy compound.
- Toxicity Profile : Acute toxicity (e.g., harmful effects, irritancy) varies with substituents. For example, diphenylmethoxy derivatives are classified as harmful with delayed effects, while halogenated analogs are irritants .
Antimicrobial Activity:
- Thiopyrimidinone Analogs: Compounds with 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one scaffolds (e.g., 6a–f in ) demonstrated significant antibacterial (e.g., Staphylococcus aureus) and antifungal (e.g., Candida albicans) activities. Substituents like morpholine or pyrrolidine influenced potency, suggesting that the piperidine core is critical for bioactivity .
- Electron-Withdrawing Groups: Halogenated analogs (e.g., 2,4-dichlorophenoxy) may enhance antimicrobial efficacy due to increased electrophilicity, though toxicity risks also rise .
CNS-Targeted Activity:
- Lobelane Analogs: Piperidine derivatives with phenylethyl substituents (e.g., GZ-253B, GZ-274B) inhibit dopamine uptake at vesicular monoamine transporters. Substituents like methoxy or fluorine modulate activity, highlighting the importance of electronic effects .
Biological Activity
2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological properties, including its interactions with cellular receptors, effects on neurotransmitter systems, and implications for therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.85 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with different receptors in the central nervous system (CNS).
The mechanism of action for this compound involves its interaction with specific molecular targets, including neurotransmitter receptors. Research suggests that it may modulate neurotransmitter activity, particularly through interactions with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function. The precise pathways and targets remain an area of active investigation.
Neurotransmitter Interaction
Studies indicate that compounds structurally similar to this compound often exhibit significant activity at neurotransmitter receptors. For instance, preliminary investigations suggest potential effects on:
- Dopamine Receptors : Implicated in mood regulation and reward pathways.
- Serotonin Receptors : Associated with mood disorders and anxiety.
These interactions may position the compound as a candidate for further research into treatments for neurological disorders such as depression and anxiety.
Case Studies
Several case studies have explored the pharmacological profiles of related compounds, highlighting the significance of structural modifications in enhancing biological activity. For example:
- Compound Variants : Variants like 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride have shown promising results in receptor binding assays, suggesting that similar modifications could enhance the efficacy of this compound .
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Cellular Assays : Initial assays indicate that the compound may exhibit cytotoxicity against certain cancer cell lines, although further studies are needed to elucidate its selectivity and mechanism .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for determining therapeutic viability. Data on absorption, distribution, metabolism, and excretion (ADME) are currently limited but essential for future development .
Data Table: Summary of Biological Activities
Q & A
Q. How do I resolve contradictions in spectroscopic data between batches?
- Methodological Answer :
- Cross-Validation : Re-run NMR with deuterated solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts. Confirm via 2D NMR (COSY, HSQC) .
- Impurity Profiling : Use HRMS to detect trace byproducts (e.g., dealkylated analogs). Adjust purification protocols (e.g., switch to reverse-phase HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
